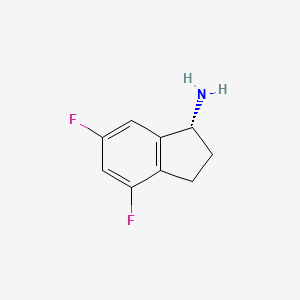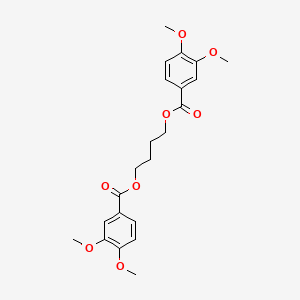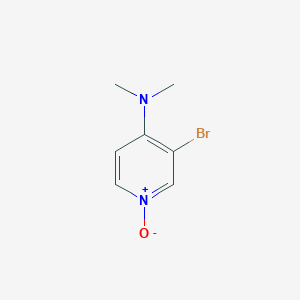
tert-Butyl (2-((((R)-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate is a complex organic compound that features a tert-butyl group, a carbamate group, and a phosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent and high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the carbamate or phosphoryl groups, often facilitated by specific catalysts and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include TBHP for oxidation, LiAlH4 for reduction, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as 1,4-dioxane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butoxy derivatives, while reduction can produce simpler alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate is used as a reagent in various organic synthesis reactions. Its unique structure allows for selective reactions, making it valuable in the development of new compounds .
Biology
In biological research, this compound can be used as a probe in NMR studies to investigate macromolecular complexes. The tert-butyl group provides a distinct signal, allowing researchers to study protein interactions and dynamics .
Medicine
Its ability to undergo selective reactions makes it useful in the development of drugs with specific targets .
Industry
In industrial applications, tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, while the carbamate group can form stable complexes with proteins and enzymes. These interactions can modulate biological pathways and processes, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound that lacks the phosphoryl and dihydroxypropoxy groups.
tert-Butyl phosphate: Contains the phosphoryl group but lacks the carbamate and dihydroxypropoxy groups.
tert-Butyl (2-hydroxyethyl)carbamate: Similar structure but lacks the phosphoryl group.
Uniqueness
tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate is unique due to the combination of its functional groups. This combination allows for a wide range of chemical reactions and applications, making it more versatile compared to similar compounds .
Eigenschaften
Molekularformel |
C10H22NO8P |
|---|---|
Molekulargewicht |
315.26 g/mol |
IUPAC-Name |
tert-butyl N-[2-[[(2R)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxyethyl]carbamate |
InChI |
InChI=1S/C10H22NO8P/c1-10(2,3)19-9(14)11-4-5-17-20(15,16)18-7-8(13)6-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)(H,15,16)/t8-/m1/s1 |
InChI-Schlüssel |
RIYLUDRWXOEDLZ-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCOP(=O)(O)OC[C@@H](CO)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOP(=O)(O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


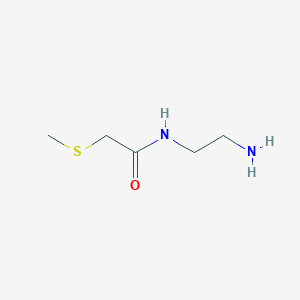
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B12975960.png)
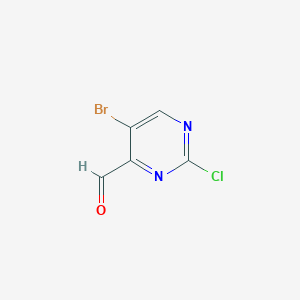
![7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12975970.png)


![2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B12975982.png)
![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one 2,2,2-trifluoroacetate](/img/structure/B12975985.png)
